N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
N'-[(4-Fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a fluorinated aromatic moiety, a 1-methylpyrrole group, and a 4-methylpiperazine substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine and piperazine motifs are pharmacologically relevant .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN5O2/c1-25-10-12-27(13-11-25)19(18-4-3-9-26(18)2)15-24-21(29)20(28)23-14-16-5-7-17(22)8-6-16/h3-9,19H,10-15H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIYYUQZVJLKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the fluorophenylmethyl intermediate, followed by the introduction of the pyrrole and piperazine groups through nucleophilic substitution and coupling reactions. The final step often involves amidation to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a fluorophenyl group, a pyrrole moiety, and a piperazine derivative. Its structural formula can be represented as follows:This configuration allows it to interact with biological targets effectively, making it a candidate for various pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and piperazine moieties, similar to the structure of N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide. Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : In vitro studies show promising results with IC50 values indicating effective inhibition of cell proliferation.
- A375 (melanoma) : Compounds structurally related to this compound have demonstrated IC50 values as low as 4.2 μM, suggesting potent anticancer activity .
Anti-inflammatory Properties
The compound's structural characteristics may also confer anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation. Compounds with similar frameworks have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuropharmacological Research
The piperazine component of this compound suggests potential applications in neuropharmacology. Piperazine derivatives are frequently explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression:
- Serotonin Receptor Modulation : Compounds with similar structures have been investigated for their ability to modulate serotonin receptors, which are crucial in mood regulation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. This interaction can lead to therapeutic effects, such as inhibiting the growth of pathogens or cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Ethanediamide Core : The target and compounds share this backbone, enabling hydrogen bonding. However, the 4-fluorophenyl group in the target increases electronegativity and lipophilicity compared to the 4-methoxyphenyl in .
- Piperazine Modifications : The 4-methylpiperazine in the target enhances solubility at physiological pH, whereas the 4-methylbenzoyl-piperazine in introduces steric bulk, possibly affecting receptor binding .
Fluorine Substituent Impact
Fluorine is a critical feature in the target compound and ’s chromen derivative:
- Target Compound : The 4-fluorophenyl group improves metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation.
- Compound : Dual fluorine atoms on the chromen core may enhance electron-withdrawing effects, stabilizing the structure but reducing solubility compared to the target .
Piperazine and Heterocycle Synergy
Piperazine derivatives are common in both the target and compounds:
- Target Compound : The 4-methylpiperazine moiety increases water solubility via protonation at physiological pH, favoring pharmacokinetic profiles.
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a fluorophenyl group, a pyrrole ring, and a piperazine moiety, suggests a diverse range of biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its efficacy.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The initial step involves the synthesis of the fluorophenylmethyl intermediate.
- Nucleophilic Substitution : The introduction of the pyrrole and piperazine groups is achieved through nucleophilic substitution reactions.
- Amidation : The final step involves amidation to form the ethanediamide linkage.
Chemical Structure
The chemical structure can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C21H28FN5O2 |
| Molecular Weight | 395.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1049482-45-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity is influenced by the structural features that allow it to modulate biological pathways effectively. This interaction can lead to several therapeutic effects, such as:
- Antimicrobial Activity : Inhibiting the growth of bacteria and fungi.
- Anticancer Properties : Targeting cancer cell proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various derivatives similar to this compound found that compounds with similar structural motifs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrrole exhibited MIC values ranging from 100 to 400 μg/mL against E. faecalis and other pathogens .
Anticancer Studies
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds were tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. The structure–activity relationship (SAR) studies suggested that modifications in the piperazine moiety could enhance its efficacy against specific cancer types .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be optimized for yield?
Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the piperazine ring via nucleophilic substitution or reductive amination .
- Step 2 : Introduction of the fluorophenylmethyl group using coupling agents like EDC/HOBt in anhydrous DMF .
- Step 3 : Final amidation under controlled temperatures (0–5°C) to prevent side reactions .
Optimization : Reaction parameters (solvent polarity, temperature gradients) and purification via column chromatography (silica gel, hexane/EtOAc gradient) improve yields (>60%) and purity (>95%) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl methyl at δ 4.3–4.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 498.2) .
Q. How can initial biological activity screening be designed for neuropharmacological targets?
Methodological Answer :
- In vitro assays : Use SH-SY5Y neuronal cells to evaluate cytotoxicity (MTT assay) and receptor binding (radioligand displacement for dopamine/serotonin receptors) .
- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC50 values .
Advanced Research Questions
Q. How to resolve spectral data contradictions (e.g., overlapping signals in NMR)?
Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments (e.g., pyrrole vs. piperazine protons) .
- Variable Temperature NMR : Resolve dynamic effects in crowded regions (e.g., rotameric splitting) .
- Isotopic Labeling : Use deuterated analogs to assign ambiguous peaks .
Q. What strategies address discrepancies in reported biological activity across analogs?
Methodological Answer :
- Meta-analysis : Compare datasets from PubChem and patent literature to identify confounding variables (e.g., assay conditions, cell lines) .
- Structural Overlays : Use molecular docking (AutoDock Vina) to assess binding pose variations due to substituents (e.g., 4-methylpiperazine vs. morpholine) .
- Replicate Studies : Standardize protocols (e.g., uniform ATP concentrations in kinase assays) .
Q. How to design SAR studies for optimizing receptor selectivity?
Methodological Answer :
- Analog Synthesis : Replace the 4-methylpiperazine with thiomorpholine or azepane to probe steric/electronic effects .
- In vitro Profiling : Screen against receptor panels (e.g., GPCR, kinase) using TR-FRET or SPR assays .
- Computational Modeling : MD simulations (AMBER) to predict binding free energy changes (ΔΔG) .
Q. What methodologies evaluate chemical stability under physiological conditions?
Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS .
- Kinetic Studies : Monitor hydrolysis rates (HPLC) to calculate t1/2 in simulated gastric fluid .
- Solid-State Stability : Accelerated aging (40°C/75% RH) with PXRD to detect polymorphic transitions .
Q. How to isolate trace impurities from complex reaction mixtures?
Methodological Answer :
- Orthogonal Chromatography : Combine size-exclusion (SEC) and ion-pair HPLC to separate polar byproducts .
- Preparative TLC : Use silica-coated plates (CH2Cl2/MeOH 9:1) for milligram-scale isolation .
- LC-MS Guided Fractionation : Target m/z-specific impurities (e.g., dehalogenated byproducts) .
Q. How to validate target engagement in cellular models?
Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Measure protein melting shifts in lysates post-treatment .
- Photoaffinity Labeling : Synthesize a propargyl-tagged analog for click chemistry-based target ID .
- CRISPR Knockout : Use gene-edited cells (e.g., dopamine receptor KO) to confirm on-target effects .
Q. Table 1. Comparative Yields of Synthetic Routes
| Step | Reagent System | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | EDC/HOBt, DMF | 65 | 92 | |
| 2 | DCC, CH2Cl2 | 58 | 88 |
Q. Table 2. Biological Activity of Structural Analogs
| Analog Modification | IC50 (nM) | Target Receptor | Source |
|---|---|---|---|
| 4-Methylpiperazine | 12.3 | 5-HT2A | |
| Thiomorpholine | 8.7 | 5-HT2A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
